(+-)-2',4'-Difluoro-alpha-methyl-delta-oxo-N-(phenylmethyl)-(1,1'-biphenyl)-4-butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-2’,4’-Difluoro-alpha-methyl-delta-oxo-N-(phenylmethyl)-(1,1’-biphenyl)-4-butanamide is a complex organic compound characterized by its unique chemical structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (±)-2’,4’-Difluoro-alpha-methyl-delta-oxo-N-(phenylmethyl)-(1,1’-biphenyl)-4-butanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of a biphenyl derivative with a fluorinated reagent under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(±)-2’,4’-Difluoro-alpha-methyl-delta-oxo-N-(phenylmethyl)-(1,1’-biphenyl)-4-butanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include halogens (for substitution), oxidizing agents (for oxidation), and reducing agents (for reduction). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired reaction pathway and product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(±)-2’,4’-Difluoro-alpha-methyl-delta-oxo-N-(phenylmethyl)-(1,1’-biphenyl)-4-butanamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (±)-2’,4’-Difluoro-alpha-methyl-delta-oxo-N-(phenylmethyl)-(1,1’-biphenyl)-4-butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure plays a key role in its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (±)-2’,4’-Difluoro-alpha-methyl-delta-oxo-N-(phenylmethyl)-(1,1’-biphenyl)-4-butanamide include other biphenyl derivatives and fluorinated organic compounds .
Uniqueness
What sets (±)-2’,4’-Difluoro-alpha-methyl-delta-oxo-N-(phenylmethyl)-(1,1’-biphenyl)-4-butanamide apart from similar compounds is its specific combination of functional groups and fluorination pattern. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
161692-86-0 |
---|---|
Molekularformel |
C24H21F2NO2 |
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
N-benzyl-4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanamide |
InChI |
InChI=1S/C24H21F2NO2/c1-16(24(29)27-15-17-5-3-2-4-6-17)13-23(28)19-9-7-18(8-10-19)21-12-11-20(25)14-22(21)26/h2-12,14,16H,13,15H2,1H3,(H,27,29) |
InChI-Schlüssel |
KSLAABIUMTXJJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)NCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.